molecular formula C7H9N3O4 B2503942 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid CAS No. 54828-46-5

1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid

Cat. No.: B2503942
CAS No.: 54828-46-5
M. Wt: 199.166
InChI Key: QYHPUUXKSYAIAW-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid is a high-value nitroimidazole derivative supplied as a key chemical intermediate for advanced research and development. This compound belongs to the imidazole class of heterocycles, a scaffold of immense scientific and commercial interest due to its widespread presence in biologically active molecules . The structure incorporates a carboxylic acid functional group, making it a versatile synthon for further synthetic modification, such as the formation of amide derivatives like 1H-Imidazole-5-carboxamide, 1-ethyl-2-methyl-4-nitro- (CAS 5413-94-5) . Its primary research value lies in its role as a precursor in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The imidazole core is a privileged structure in drug discovery, known to confer a wide range of biological activities. Literature indicates that imidazole-containing compounds demonstrate antibacterial, antimycobacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antiprotozoal properties, among others . The presence of the nitro group is a common feature in several commercially significant drugs, including the antimicrobial agents metronidazole, tinidazole, and omeprazole (antiulcer) . Researchers can utilize this compound to explore new chemical space in developing agents to address public health challenges like antimicrobial resistance (AMR) . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-ethyl-2-methyl-5-nitroimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-9-4(2)8-6(10(13)14)5(9)7(11)12/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHPUUXKSYAIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=C1C(=O)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed:

    Oxidation: Formation of 1-ethyl-2-methyl-4-amino-1H-imidazole-5-carboxylic acid.

    Reduction: Formation of 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituents used.

Scientific Research Applications

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation and Positional Isomerism

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic Acid (CAS MFCD04972448)
  • Substituents : Benzyl (position 1), nitro (position 5), carboxylic acid (position 4).
  • Nitro at position 5 vs. 4 may alter electronic distribution, affecting binding to biological targets.
Ethyl 4-Methyl-1H-imidazole-5-carboxylate (CAS 206°C)
  • Substituents : Ethyl ester (position 5), methyl (position 4).
  • Impact: The ester group reduces acidity and may decrease bioavailability compared to the carboxylic acid in the target compound .

Core Structure Modifications

CV-11974 (CAS 139481-59-7)
  • Structure : Benzimidazole core with ethoxy, tetrazolyl, and carboxylic acid groups.
  • Pharmacology : Potent angiotensin II receptor antagonist (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) .
  • Comparison :
    • The benzimidazole core enhances receptor binding affinity compared to imidazole derivatives.
    • Tetrazole acts as a bioisostere for carboxylic acid, improving metabolic stability .
5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic Acid (CAS 1465879-77-9)
  • Structure : Hybrid isoxazole-imidazole system.
  • Reduced steric hindrance compared to the target compound’s ethyl/methyl groups.

Functional Group Analogues

1H-Benzimidazole-5-carboxylic Acid (CAS 15788-16-6)
  • Structure : Benzimidazole with carboxylic acid at position 5.
  • Comparison :
    • The fused benzene ring increases planarity and π-π stacking capability, influencing crystal packing .
    • Lacks nitro, limiting redox-driven biological activity.
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid (CAS 1338683-32-1)
  • Structure : Oxadiazole-pyridine-imidazole hybrid.
  • Impact :
    • Oxadiazole serves as a bioisostere for ester/carboxylic acid, enhancing oral bioavailability .
    • Pyridine moiety introduces basicity, contrasting with the nitro group’s electron-withdrawing effects in the target compound.

Physicochemical and Pharmacological Properties

Table 1: Key Comparative Data

Compound Core Substituents (Positions) Molecular Weight Notable Properties
Target Compound Imidazole 1-Ethyl, 2-Me, 4-NO₂, 5-COOH 199.17 High acidity (NO₂), potential redox activity
1-Benzyl-5-nitro-1H-imidazole-4-COOH Imidazole 1-Benzyl, 5-NO₂, 4-COOH 273.25 Enhanced lipophilicity
CV-11974 Benzimidazole 7-COOH, 2-Ethoxy, tetrazole 512.53 Angiotensin II antagonist (IC₅₀ ~10⁻⁷ M)
Ethyl 4-Me-1H-imidazole-5-carboxylate Imidazole 4-Me, 5-COOEt 154.17 Ester prodrug form, lower acidity

Biological Activity

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by an ethyl group at position 1, a methyl group at position 2, a nitro group at position 4, and a carboxylic acid group at position 5, makes it of significant interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

The molecular formula of 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid is C6H9N3O4C_6H_9N_3O_4 with a molecular weight of approximately 171.15 g/mol. The compound exhibits properties typical of imidazoles, including the ability to form hydrogen bonds and engage in various chemical reactions.

The biological activity of this compound is primarily attributed to its nitro and carboxylic acid groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Antimicrobial Activity

Research indicates that 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid exhibits notable antimicrobial properties. It has been evaluated against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth and potentially serving as a scaffold for developing new antimicrobial agents .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown inhibitory effects against various viruses, including orthopoxviruses. The structure-function relationship suggests that modifications in the substituents can significantly affect antiviral potency and selectivity .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and interaction with specific cellular pathways.

Data Table: Biological Activity Overview

Activity Type Target Pathogens/Cells IC50/Selectivity Index Mechanism
AntimicrobialVarious bacteriaNot specifiedCell wall synthesis inhibition
AntiviralOrthopoxvirusesIC50 = 0.45 μM (high activity)Inhibition of viral replication
AnticancerCancer cell linesNot specifiedInduction of apoptosis

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of several imidazole derivatives, including 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid, against the Vaccinia virus. The compound demonstrated significant antiviral activity with an IC50 value indicating effective inhibition .

Case Study 2: Antimicrobial Screening

In another investigation, the compound was screened against a panel of bacterial strains. Results showed a marked inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step procedures. Key steps include:

  • Imidazole ring formation : Cyclization of glyoxal derivatives or amido-nitriles using catalysts like nickel or copper to introduce substituents .
  • Nitro group introduction : Nitration reactions under controlled conditions (e.g., nitric acid/sulfuric acid mixtures) at the 4-position of the imidazole ring .
  • Functional group modification : Ethyl and methyl groups are introduced via alkylation or substitution reactions, followed by carboxylation at the 5-position .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 220–260 nm .
  • FTIR : Identification of functional groups (e.g., nitro group at ~1520 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl group δ 1.2–1.5 ppm, nitro group deshielding adjacent protons) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Keep in a dry, cool environment (<4°C) in airtight containers to prevent degradation .

Q. How to purify this compound effectively?

  • Methodological Answer :

  • Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) for intermediate purification .
  • Recrystallization : Dissolve in hot ethanol, then cool to 4°C for crystal formation .

Advanced Research Questions

Q. How to optimize regioselectivity in the synthesis of nitro-substituted imidazoles?

  • Methodological Answer :

  • Catalyst choice : Copper(I) iodide promotes regioselective nitration at the 4-position by coordinating with the imidazole ring’s electron-rich sites .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during nitration .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites and direct substitution .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts to confirm substituent positions .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing methyl and ethyl protons) .
  • X-ray crystallography : Single-crystal analysis provides unambiguous structural confirmation .

Q. How does the nitro group influence the compound’s biological activity?

  • Methodological Answer :

  • Electron-withdrawing effect : The nitro group increases electrophilicity, enhancing interactions with enzyme active sites (e.g., nitroreductases) .
  • Bioactivity assays : Test antimicrobial activity via MIC assays against Gram-positive bacteria (e.g., S. aureus) to correlate structure-activity relationships .

Q. What computational methods predict the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., nitration energy barriers) .
  • Molecular docking : Use AutoDock Vina to simulate binding with target proteins (e.g., cytochrome P450) based on hydrogen-bonding and hydrophobic interactions .

Data Contradiction Analysis

Q. How to address discrepancies in biological assay results for this compound?

  • Methodological Answer :

  • Replicate experiments : Perform triplicate assays under standardized conditions (pH 7.4, 37°C) .
  • Control groups : Include positive (e.g., ciprofloxacin) and negative (DMSO) controls to validate assay reliability .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC214–219°C (decomposes)
LogP (Lipophilicity)HPLC retention time1.8 ± 0.2
NMR (¹H, δ ppm)400 MHz (DMSO-d6)1.35 (t, 3H), 2.45 (s, 3H), 4.25 (q, 2H)
Antimicrobial (MIC, μg/mL)Broth dilution8–16 (against S. aureus)

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